

# An In-depth Technical Guide to the Synthesis of 3-Dimethylaminomethyl-benzylamine

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## Compound of Interest

**Compound Name:** 3-Dimethylaminomethyl-benzylamine

**Cat. No.:** B1340853

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This technical guide provides a comprehensive overview of a feasible synthetic route for **3-Dimethylaminomethyl-benzylamine**, a diamine of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the reductive amination of 3-cyanobenzaldehyde followed by the catalytic hydrogenation of the resulting nitrile intermediate. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid in the replication and optimization of this synthetic pathway.

## Synthetic Strategy Overview

The synthesis of **3-Dimethylaminomethyl-benzylamine** can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of the tertiary amine at the formyl group of 3-cyanobenzaldehyde via a reductive amination reaction. The subsequent step focuses on the reduction of the nitrile functional group to a primary amine, yielding the final product.

## Experimental Protocols

### Step 1: Synthesis of 3-(Dimethylaminomethyl)benzonitrile via Reductive

## Amination

This procedure details the conversion of 3-cyanobenzaldehyde to 3-(Dimethylaminomethyl)benzonitrile using a Leuckart-Wallach type reaction, which is a form of reductive amination.<sup>[1]</sup> This reaction utilizes dimethylformamide as both the amine source and a reducing agent in the presence of formic acid.<sup>[1]</sup>

### Materials:

- 3-Cyanobenzaldehyde
- N,N-Dimethylformamide (DMF)
- Formic acid (85%)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

### Procedure:

- To a solution of 3-cyanobenzaldehyde (1.0 eq.) in N,N-dimethylformamide (3.0 eq.), add formic acid (2.0 eq.) dropwise at room temperature.

- Heat the reaction mixture to 140-160°C and maintain it at this temperature for 6-8 hours with continuous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
- Basify the mixture to a pH of 9-10 with a 2M sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-(Dimethylaminomethyl)benzonitrile.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

## Step 2: Synthesis of 3-Dimethylaminomethyl-benzylamine via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group in 3-(Dimethylaminomethyl)benzonitrile to a primary amine using catalytic hydrogenation. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and selectivity.[\[2\]](#)

### Materials:

- 3-(Dimethylaminomethyl)benzonitrile
- Raney Nickel (slurry in water)
- Ethanol
- Ammonia solution (25% in water)

- Hydrogen gas
- High-pressure autoclave (Parr hydrogenator or similar)
- Celite®

**Procedure:**

- In a high-pressure autoclave, add a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol.
- Add a solution of 3-(Dimethylaminomethyl)benzonitrile (1.0 eq.) in ethanol.
- To suppress the formation of secondary amine byproducts, add an aqueous ammonia solution (10-20% by volume of the solvent).
- Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen gas to 30-50 bar.
- Heat the reaction mixture to 60-80°C with vigorous stirring.
- Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Purge the reactor with nitrogen gas.
- Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.  
Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
- Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to remove the solvent.

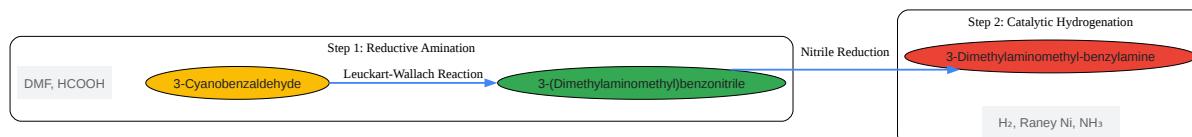
- The resulting crude product can be purified by vacuum distillation to yield **3-Dimethylaminomethyl-benzylamine**.

## Data Presentation

Step	Starting Material	Key Reagents	Catalyst	Solvent	Reaction Conditions	Yield (Typical)	Reference
1	3-Cyanobenzaldehyde	N,N-Dimethylformamide, Formic Acid	-	N,N-Dimethylformamide	140-160°C, 6-8 h	70-80%	[1]
2	3-(Dimethylaminomethyl)benzonitrile	Hydrogen Gas, Ammonia	Raney Nickel	Ethanol	60-80°C, 30-50 bar H <sub>2</sub> , 4-6 h	85-95%	[2][3]

## Visualizations

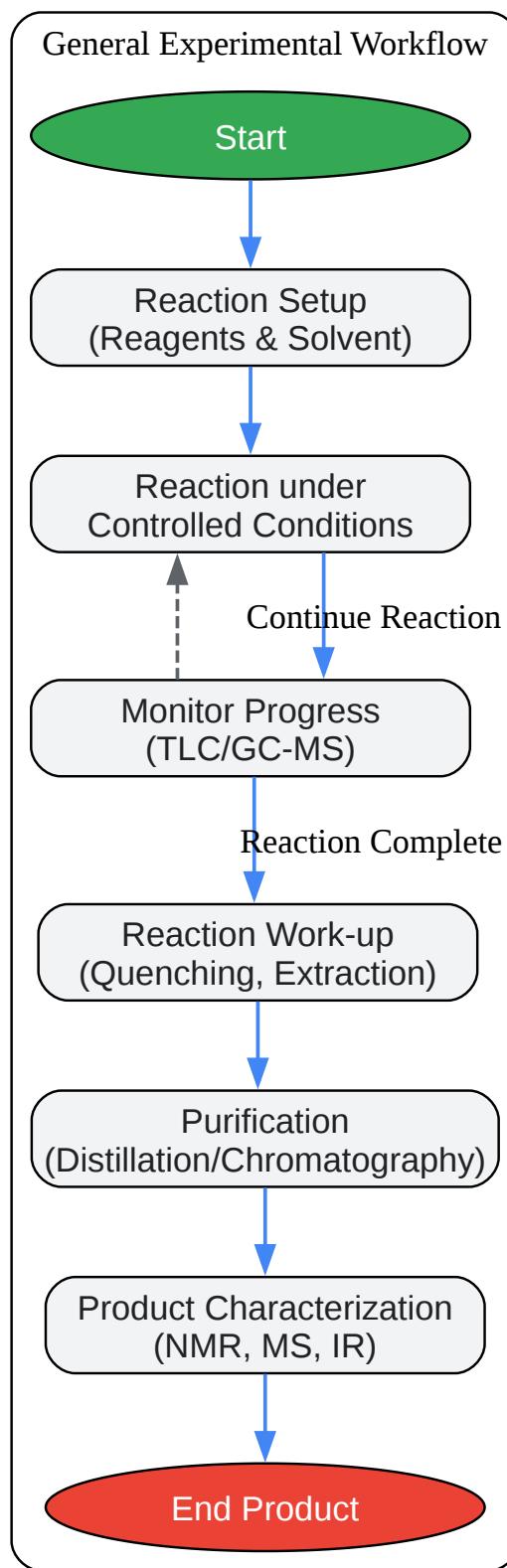
### Reaction Pathway



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Caption: Synthetic pathway for 3-Dimethylaminomethyl-benzylamine.

## Experimental Workflow



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Caption: A generalized workflow for chemical synthesis.

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